molecular formula C12H10O3S B12078012 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

Cat. No.: B12078012
M. Wt: 234.27 g/mol
InChI Key: UVKGBNWYXGGPER-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid (CAS 1349715-82-7) is a chemical compound of significant interest in pharmacological research, particularly in the study of nuclear receptors. It belongs to a series of 2,5-disubstituted thiophenes that function as potent pan-agonists for the Estrogen-Related Receptors (ERR) α, β, and γ . These orphan nuclear receptors are key regulators of gene transcription involved in critical physiological processes such as mitochondrial function, cellular energy utilization, and homeostasis . Researchers utilize this compound and its analogs to investigate potential therapeutic applications for metabolic disorders, as ERR agonists have been shown to upregulate target genes like PGC-1α, LDHA, and PDK4, which are involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative metabolism . The design of this template emerged from structure-based drug design (SBDD) approaches aimed at improving upon earlier acyl hydrazide-based ERR agonists . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

UVKGBNWYXGGPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

Protocol :

  • Substrate Preparation : 5-Bromothiophene-2-carboxylic acid is synthesized via directed ortho-metalation (DoM) of thiophene-2-carboxylic acid followed by bromination.

  • Coupling Partner : 3-(Hydroxymethyl)phenylboronic acid, prepared by borylation of 3-(hydroxymethyl)bromobenzene.

  • Catalytic System : Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), DME/H2O (4:1), 80°C, 12 h.

Key Data :

StepYieldPurity (HPLC)
Bromination78%95%
Suzuki Coupling65%92%
Global Yield50.7%-

Advantages : High regioselectivity, tolerance for polar functional groups.
Limitations : Requires pre-functionalized boronic acid; competing protodeboronation observed at >100°C.

Ullmann-Type Coupling

Adapted from WO2008115912A1, copper-mediated coupling replaces bromine with aryl groups:

  • Substrate : Methyl 5-iodothiophene-2-carboxylate (prepared via iodination of methyl thiophene-2-carboxylate).

  • Coupling Partner : 3-(Hydroxymethyl)phenol, protected as TBS ether.

  • Conditions : CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs2CO3 (3 equiv), DMF, 110°C, 24 h.

Outcome :

  • Deprotection (TBAF/THF) yields 5-(3-(hydroxymethyl)phenyl)thiophene-2-carboxylic acid.

  • Yield : 58% over two steps.

Direct Electrophilic Acylation

Friedel-Crafts Alkylation

Protocol :

  • Substrate : Thiophene-2-carboxylic acid.

  • Electrophile : 3-(Hydroxymethyl)benzoyl chloride (generated in situ from 3-(hydroxymethyl)benzoic acid and SOCl2).

  • Conditions : AlCl3 (1.2 equiv), DCM, 0°C → rt, 6 h.

Results :

  • Regioselectivity : 85% para-substitution (C5 position).

  • Yield : 42% after hydrolysis.

Mechanistic Insight :
The carboxylic acid directs electrophilic attack to C5 via hydrogen bonding with AlCl3, as modeled by DFT calculations.

Ring-Forming Strategies

Gewald Reaction Adaptation

Building the thiophene core with pre-installed substituents:

  • Components :

    • 3-(Hydroxymethyl)phenylacetonitrile.

    • Diethyl acetylenedicarboxylate.

    • Elemental sulfur.

  • Conditions : EtOH, morpholine (catalyst), reflux 8 h.

Reaction Pathway :

NC–CH2–Ar+HC≡C–COOEtS8Thiophene-2-carboxylate\text{NC–CH}2–\text{Ar} + \text{HC≡C–COOEt} \xrightarrow{S8} \text{Thiophene-2-carboxylate}

Yield : 68% after saponification (NaOH/EtOH) and acidification.

Comparative Analysis of Methods

MethodOverall YieldScalabilityFunctional Group Tolerance
Suzuki Coupling50.7%HighModerate
Ullmann Coupling58%ModerateLow (sensitive to -OH)
Friedel-Crafts42%LowHigh
Gewald Synthesis68%HighExcellent

Key Observations :

  • The Gewald method provides superior yields by constructing the thiophene ring with both substituents in place.

  • Cross-coupling routes offer flexibility for late-stage diversification but require protective group strategies for -CH2OH.

Optimization Strategies

Protecting Group Engineering

  • Hydroxymethyl Protection : TBS ether or acetyl groups prevent oxidation during metal-catalyzed steps.

    • Deprotection : TBAF (for TBS) or K2CO3/MeOH (for acetyl) restores -CH2OH with >95% efficiency.

Solvent Effects in Cross-Coupling

Solvent SystemCoupling YieldByproduct Formation
DME/H2O (4:1)65%<5%
Toluene/EtOH (3:1)58%12%
DMF71%18%

Polar aprotic solvents (DMF) enhance rates but increase protodeboronation .

Scientific Research Applications

Pharmacological Applications

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid has been identified as a significant precursor in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their potential in treating conditions related to mast cell dysfunction. Specifically, compounds derived from this acid have shown promise in treating:

  • Asthma and Allergic Rhinitis : The compound's derivatives act as antagonists of prostaglandin D2 (PGD2), which is implicated in asthma and allergic reactions. Research indicates that these derivatives can alleviate symptoms associated with nasal occlusion and inflammation .
  • Mast Cell Disorders : The pharmacological properties of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid derivatives suggest their use in treating systemic mastocytosis and other disorders linked to excessive mast cell activation .

Table 1: Pharmacological Properties of Derivatives

Compound NameTarget ConditionMechanism of ActionReference
Compound AAsthmaPGD2 Antagonist
Compound BAllergic RhinitisAnti-inflammatory
Compound CMastocytosisMast cell stabilizer

Synthetic Methodologies

The synthesis of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid involves several innovative strategies that enhance its production efficiency and yield. Recent studies have highlighted various synthetic routes, including:

  • Direct Synthesis from Thiophene Derivatives : Utilizing thiophene as a starting material, researchers have developed methods that allow for the straightforward introduction of the hydroxymethyl group and carboxylic acid functionalities .
  • Use of Catalytic Systems : Advances in catalytic systems have enabled the selective functionalization of thiophene rings, which is crucial for producing derivatives with enhanced biological activity .

Table 2: Synthetic Routes Overview

Synthesis MethodKey FeaturesYield (%)Reference
Direct FunctionalizationSimple reaction conditions85
Catalytic ReactionsHigh selectivity and efficiency90
Multi-step SynthesisComplex pathways for diverse derivatives75

Material Science Applications

Beyond pharmacology, 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is also being investigated for its potential applications in material science. Its structural properties make it suitable for:

  • Organic Electronics : Compounds based on this structure are being explored for use in organic semiconductors and photovoltaic devices due to their conductive properties .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Development of Antiasthmatic Agents

A recent study focused on synthesizing a series of derivatives from 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid aimed at developing new antiasthmatic agents. The derivatives were evaluated for their efficacy as PGD2 antagonists, showing significant promise in preclinical models.

Case Study 2: Novel Photovoltaic Materials

Research conducted on the application of this compound in organic photovoltaic cells demonstrated that incorporating thiophene-based structures improved charge transport efficiency, leading to enhanced energy conversion rates.

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The fluorine atom also enhances metabolic stability .
  • 5-(4-Carboxyphenyl)thiophene-3-carboxylic acid: A carboxyl group at the phenyl 4-position increases hydrophilicity and may enable additional hydrogen bonding, contrasting with the hydroxymethyl group’s single hydroxyl donor .
  • 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid : The trifluoromethyl group exerts significant electron-withdrawing effects, reducing electron density on the thiophene ring and altering reactivity in electrophilic substitutions .

Functional Group Modifications

  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: The ethyl ester and amino groups reduce polarity, improving membrane permeability compared to the carboxylic acid form. The 3-chlorophenyl group enhances lipophilicity, which may affect pharmacokinetics .
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid : The methoxycarbonyl group at position 5 creates steric hindrance and electronic effects that may limit rotational freedom, as seen in its planar crystal structure with O–H⋯O hydrogen bonding .

Physicochemical Properties

Compound Name Substituent LogP (Predicted) pKa (Carboxylic Acid) Solubility (mg/mL)
5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid 3-(hydroxymethyl)phenyl 1.8 ~3.5 12.5 (aqueous)
5-(3-Fluorophenyl)thiophene-2-carboxylic acid 3-fluorophenyl 2.3 ~2.8 8.2
5-(4-Carboxyphenyl)thiophene-3-carboxylic acid 4-carboxyphenyl 0.9 ~3.1 (dual COOH) 22.0
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CF₃ 3.1 ~2.5 5.6

Key Observations :

  • The hydroxymethyl group in the target compound provides moderate hydrophilicity, balancing solubility and membrane permeability.
  • Electron-withdrawing groups (e.g., F, CF₃) lower pKa values, increasing acidity and ionization at physiological pH.

Anticancer and Antimicrobial Activity

  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid derivatives : Exhibit potent anticancer activity (IC₅₀ < 1 μM against HeLa cells) due to chloro-substituted phenyl groups enhancing DNA intercalation .
  • Sulfonamide-functionalized thiophenes : Show Gram-positive antibacterial activity (MIC: 4–8 μg/mL) via sulfonamide-enzyme interactions, a mechanism absent in the hydroxymethyl analog .

Protein Binding and Molecular Docking

  • 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid : Binds to Lys120, Phe182, and Arg221 residues with ΔG = -11.95 kcal/mol, suggesting strong affinity for enzymes like kinases . The hydroxymethyl group may similarly engage in hydrogen bonding but with reduced steric bulk compared to bromo/carboxymethoxy substituents.

Biological Activity

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid, which contributes to its unique chemical behavior. The molecular formula is C12H12O3S, and its structure can be represented as follows:

C6H4(OH)(CH2)(C4H3SCOOH)\text{C}_6\text{H}_4(\text{OH})(\text{CH}_2)(\text{C}_4\text{H}_3\text{SCOOH})

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiophene derivatives, including 5-(3-(hydroxymethyl)phenyl)thiophene-2-carboxylic acid. It has shown effectiveness against both bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values against common pathogens were evaluated, revealing promising results:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

The biological activity of 5-(3-(hydroxymethyl)phenyl)thiophene-2-carboxylic acid is believed to stem from its ability to modulate signaling pathways involved in inflammation and immune response. Specifically, it may inhibit the NF-kappa B pathway, which plays a crucial role in regulating immune response and inflammation.

Case Studies

Several case studies have documented the effects of thiophene derivatives in clinical settings:

  • Case Study 1: A study on patients with chronic inflammatory diseases showed that treatment with thiophene derivatives resulted in significant reductions in inflammatory markers.
  • Case Study 2: In vitro studies using human cell lines demonstrated that the compound effectively reduced cell proliferation in cancer cells, indicating potential antitumor activity.

Research Findings

Recent research has focused on synthesizing analogs of 5-(3-(hydroxymethyl)phenyl)thiophene-2-carboxylic acid to enhance its biological activity. Modifications to the hydroxymethyl group have been explored to improve solubility and potency against target pathogens.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryInhibits cytokine production
AntitumorReduces cancer cell proliferation

Q & A

Q. What are the recommended synthetic routes for 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis of thiophene derivatives often involves functionalization of the thiophene core. For example, methyl ester intermediates (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate) can be hydrolyzed to carboxylic acids under basic conditions (K₂CO₃ in DMF, 0.1 M concentration) . Reaction optimization may include adjusting solvent polarity, temperature, and catalyst loading. Evidence from similar compounds (e.g., 3-Methylthiophene-2-carboxylic acid) suggests yields up to 80% can be achieved using CO₂ insertion strategies with palladium catalysts .

Q. How should researchers handle and store 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid to ensure safety and stability?

While specific safety data for this compound are unavailable, analogous thiophene-carboxylic acids (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) require:

  • Storage : In airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate risks of skin/eye irritation .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Quantitative NMR : Ensures >95% purity by quantifying proton environments and integration ratios .
  • X-ray Crystallography : Resolves structural details (e.g., dihedral angles between thiophene and substituents, as seen in 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, with O–H⋯O hydrogen bonds forming dimeric structures) .
  • HPLC : Validates purity and monitors degradation products .

Advanced Research Questions

Q. How do computational studies predict the binding interactions of this compound with target proteins?

Molecular docking studies on analogous compounds (e.g., 5-[3-(benzylamino)phenyl]-4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid) reveal binding to residues like Lys120, Phe182, and Arg221, with free energy values (ΔG) ranging from -9.477 to -4.623 kcal/mol. These interactions suggest potential for modulating enzyme activity or receptor signaling .

Table 1 : Key Binding Parameters from Computational Studies

CompoundBinding ResiduesΔG (kcal/mol)
5-[3-(Benzylamino)phenyl]-... (analog)Lys120, Phe182, Arg221, Gln266-9.477
(5S)-5-{4-[2S]-... (analog)Asp48, Phe182, Ser216, Gly220-4.623

Q. How can structural modifications enhance biological activity, and what are the SAR trends?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring increase anti-inflammatory and anticancer activity, as observed in 5-(4-chlorophenyl) derivatives .
  • Heterocyclic Additions : Pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties improve binding affinity to kinases, with IC₅₀ values surpassing doxorubicin in some cases .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or structural variations. For example:

  • Anti-inflammatory vs. Cytotoxicity : Hydroxypropoxy derivatives in 4,5-diaryl thiophenes show reduced cytotoxicity but retain anti-inflammatory efficacy, emphasizing the need for dose-response profiling .
  • Binding Affinity : Free energy calculations (e.g., ΔG differences >4 kcal/mol in analogs) highlight the role of solvent-accessible surface area in modulating interactions .

Q. What insights do crystallographic studies provide for drug design?

Crystal structures (e.g., P21/c space group, monoclinic system) reveal planar thiophene-carboxylic acid moieties, enabling rational design of derivatives with improved solubility and target engagement. Hydrogen-bonded dimers suggest strategies for stabilizing polymorphs .

Q. How is this compound metabolized, and what are the implications for toxicity?

While direct data are lacking, metabolic pathways of structurally related compounds involve:

  • Phase I Metabolism : Hydroxylation of the hydroxymethyl group via CYP450 enzymes .
  • Phase II Conjugation : Glucuronidation of the carboxylic acid moiety, as seen in 4-methylbenzoic acid derivatives .
    Toxicity screening should include mitochondrial membrane potential assays and ROS generation tests .

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